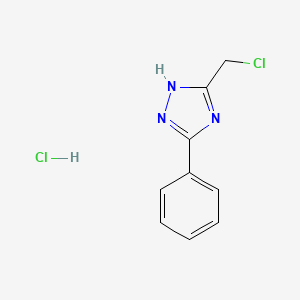

3-(Chloromethyl)-5-phenyl-1H-1,2,4-triazole Hydrochloride

Beschreibung

3-(Chloromethyl)-5-phenyl-1H-1,2,4-triazole hydrochloride is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a chloromethyl group at position 3 and a phenyl group at position 4. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and agrochemical applications. This compound is structurally significant due to the electron-withdrawing chloromethyl group, which influences reactivity and binding interactions in biological systems. Its synthesis typically involves cyclization reactions using substituted hydrazides or nitriles under acidic or basic conditions, as exemplified in recent methodologies .

Eigenschaften

Molekularformel |

C9H9Cl2N3 |

|---|---|

Molekulargewicht |

230.09 g/mol |

IUPAC-Name |

5-(chloromethyl)-3-phenyl-1H-1,2,4-triazole;hydrochloride |

InChI |

InChI=1S/C9H8ClN3.ClH/c10-6-8-11-9(13-12-8)7-4-2-1-3-5-7;/h1-5H,6H2,(H,11,12,13);1H |

InChI-Schlüssel |

QVGCNFSMTHTUIM-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=NNC(=N2)CCl.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 3-(chloromethyl)-5-phenyl-1H-1,2,4-triazole hydrochloride primarily involves the chloromethylation of a 5-phenyl-1H-1,2,4-triazole precursor. The key step is the introduction of the chloromethyl group (-CH2Cl) onto the triazole ring, typically at the 3-position, under controlled conditions to avoid side reactions and degradation.

Chloromethylation of 5-Phenyl-1H-1,2,4-triazole

One of the most commonly reported methods is the reaction of 5-phenyl-1H-1,2,4-triazole with chloromethylating agents such as chloromethyl methyl ether or formaldehyde with hydrochloric acid (chloromethylation reagents), often catalyzed by Lewis acids like aluminum chloride (AlCl3). The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the chloromethylating agent and to increase selectivity.

Reaction conditions : Anhydrous solvent system, Lewis acid catalyst, controlled temperature (often 0–40 °C), and inert atmosphere to minimize side reactions.

Mechanism : Electrophilic substitution where the chloromethyl cation (or equivalent species) attacks the nucleophilic nitrogen or carbon on the triazole ring, resulting in the chloromethylated product.

This method is scalable and has been adapted for industrial production with optimizations for yield and purity through reaction time and temperature control, as well as purification techniques like recrystallization or chromatography.

Use of Sulfonic Acid Salts of Semicarbazide for Intermediate Formation

According to patent WO2004017898A2, a superior method for preparing related chloromethylated triazole intermediates involves the use of alkyl or aryl sulfonic acid salts of semicarbazide hydrochloride. This method allows the reaction to proceed at elevated temperatures with reduced decomposition of starting materials, faster reaction times, and higher purity.

-

- Use of sulfonic acid salts (e.g., mesylate or tosylate) of semicarbazide improves reaction efficiency.

- Reaction conducted in aqueous acid media (0.5 to 5 N hydrochloric acid or trifluoroacetic acid).

- Product isolation involves concentration, brine addition, cooling, filtration, and acid washing to yield the hydrochloride salt of the chloromethylated triazole.

-

- Suitable for large-scale industrial manufacture.

- Improved purity and yield compared to traditional methods.

This process is particularly relevant for preparing 3-chloromethyl-1,2,4-triazolin-5-one, a closely related intermediate, indicating potential adaptation for this compound synthesis.

Alternative Chlor-oxidation Routes for Related Triazoles

Chlor-oxidation methods have been reported for related triazole derivatives such as 5-amino-3-chlorosulfonyl-1,2,4-triazole. These methods involve the chlorination of mercapto-substituted triazoles in acidic media with chlorine gas, followed by isolation of the chlorinated product.

- Process details :

- Cooling the reaction mixture to low temperatures (-10 °C).

- Controlled addition of chlorine gas with stirring.

- Rapid filtration and recovery of the product to avoid degradation.

- Coupling with substituted anilines for further derivatization.

Though this method is more specific to sulfonyl chloride derivatives, it demonstrates the utility of chlorination under acidic conditions for functionalizing triazole rings.

Summary Table of Preparation Methods

Research Findings and Notes on Preparation

The chloromethylation step is critical and must be carefully controlled to prevent over-chlorination or ring degradation.

The use of sulfonic acid salts of semicarbazide as intermediates provides a significant improvement in reaction kinetics and product quality, enabling industrial scale-up.

Chloromethyl methyl ether, while effective, is a carcinogenic reagent, so alternative chloromethylating agents or methods are preferred for safer industrial processes.

Purification typically involves recrystallization from solvents such as ethanol or ethyl acetate, or chromatographic techniques to ensure the hydrochloride salt is isolated in high purity.

The hydrochloride salt form enhances the compound's stability and handling properties.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the chloromethyl group is converted to a carboxyl group.

Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Substitution: The chloromethyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under basic or acidic conditions.

Major Products:

Oxidation: 3-(Carboxymethyl)-5-phenyl-1H-1,2,4-triazole

Reduction: 3-(Methyl)-5-phenyl-1H-1,2,4-triazole

Substitution: Various substituted triazoles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

Antimicrobial Agents: The compound exhibits antimicrobial properties and can be used in the development of new antibiotics.

Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical research.

Medicine:

Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in the treatment of infections and inflammatory diseases.

Industry:

Material Science: It is used in the synthesis of polymers and other materials with specific properties.

Agriculture: The compound can be used in the formulation of agrochemicals.

Wirkmechanismus

The mechanism of action of 3-(Chloromethyl)-5-phenyl-1H-1,2,4-triazole Hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to their inhibition. This interaction disrupts the normal function of the target molecules, resulting in the desired biological effect. The phenyl group enhances the compound’s ability to interact with hydrophobic pockets in the target molecules, increasing its potency.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Triazole Derivatives

Key Observations :

Key Observations :

- POCl₃-based cyclization () is versatile for aromatic substituents but requires stringent temperature control.

- Alkylation with DMF/K₂CO₃ () offers high yields for N-methylated derivatives but may limit functional group compatibility.

Physicochemical Properties

Key Observations :

Table 4: Antifungal and Antimicrobial Efficacy

Key Observations :

- The target compound exhibits moderate antifungal activity (MIC = 12.5 μg/mL) but lacks broad-spectrum antibacterial effects, likely due to poor membrane penetration .

- Derivatives with fluorinated aryl groups (e.g., ) show enhanced potency (MIC = 6.25 μg/mL) via improved target enzyme (CYP51) binding.

Biologische Aktivität

3-(Chloromethyl)-5-phenyl-1H-1,2,4-triazole hydrochloride is a synthetic compound characterized by its unique triazole structure, which incorporates a chloromethyl group at the third position and a phenyl group at the fifth position of the triazole ring. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry and materials science.

- Molecular Formula : CHClN

- Molecular Weight : Approximately 193.633 g/mol

- CAS Number : 2731010-96-9

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects depending on the targeted enzyme or receptor.

Antimicrobial Properties

Research indicates that this compound exhibits significant antifungal and antibacterial properties. Compounds with similar structures have been shown to inhibit specific enzymes or disrupt cellular processes in pathogens, making them promising candidates for therapeutic applications .

Anticancer Potential

Studies have highlighted the anticancer potential of this compound. Its structural similarity to other triazole derivatives suggests that it may interfere with cancer cell proliferation by inhibiting key enzymes involved in cancer metabolism. For instance, compounds in this class have demonstrated activity against various cancer cell lines, suggesting a potential role in cancer therapy .

Enzyme Inhibition Studies

The compound has been used as a tool for studying enzyme inhibition and protein interactions. For example, it has been shown to inhibit certain kinases involved in cancer progression, providing insights into its mechanism of action and potential therapeutic uses .

Research Findings and Case Studies

Medicinal Chemistry

This compound serves as a building block for synthesizing pharmaceutical compounds with antifungal, antibacterial, and anticancer properties. Its unique chemical structure allows for modifications that can enhance biological activity.

Materials Science

The compound is also utilized in developing advanced materials such as polymers and coatings due to its unique chemical properties. Its ability to form stable complexes makes it suitable for various industrial applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Chloromethyl)-5-phenyl-1H-1,2,4-triazole Hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclization reactions starting from phenyl-substituted precursors. A common approach includes reacting phenylhydrazine derivatives with chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of a base like triethylamine. Optimization parameters include:

- Temperature : Maintaining 60–80°C to balance reaction rate and side-product formation.

- Catalyst : Using Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution at the triazole ring.

- Purification : Recrystallization from ethanol/water mixtures improves yield and purity .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks to confirm the chloromethyl (–CH₂Cl) and phenyl groups. The triazole ring protons appear as singlets in the δ 8.0–8.5 ppm range.

- FT-IR : Validate C–Cl stretching (600–800 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹).

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) resolves bond lengths/angles and hydrogen bonding. The chloromethyl group’s geometry (e.g., C–Cl bond ~1.79 Å) is critical for confirming reactivity .

Q. What are the key physicochemical properties affecting solubility and reactivity?

- Methodological Answer :

- Solubility : High polarity due to the triazole ring and hydrochloride salt enhances solubility in polar solvents (e.g., DMSO, methanol). Adjust pH to stabilize the compound in aqueous buffers.

- Reactivity : The chloromethyl group undergoes nucleophilic substitution (e.g., with amines or thiols). Reactivity is pH-dependent, with faster kinetics in alkaline conditions.

- Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition temperatures (~200–250°C), critical for storage and reaction planning .

Advanced Research Questions

Q. What strategies mitigate discrepancies in biological activity data across different studies?

- Methodological Answer :

- Assay Standardization : Use consistent cell lines (e.g., Candida albicans for antifungal studies) and control compounds (e.g., fluconazole).

- Purity Validation : Employ HPLC (≥95% purity) to rule out impurities affecting bioactivity.

- Mechanistic Cross-Check : Compare alkylation activity (via LC-MS detection of protein adducts) with cytotoxicity assays. Contradictions may arise from off-target effects or assay sensitivity .

Q. How to design experiments to study the alkylating mechanism of the chloromethyl group on biomolecules?

- Methodological Answer :

- Model Systems : Incubate the compound with nucleophilic residues (e.g., cysteine in glutathione or bovine serum albumin).

- Detection : Use LC-MS/MS to identify covalent adducts (mass shifts + characteristic fragmentation).

- Kinetic Studies : Monitor reaction rates under varying pH and temperature to map activation energy barriers.

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding sites on target enzymes like fungal CYP51 .

Q. How to address conflicting crystallographic data interpretations for polymorphic forms of the compound?

- Methodological Answer :

- SHELX Refinement : Use SHELXL to refine occupancy and thermal parameters for disordered atoms.

- Cross-Validation : Compare X-ray data with solid-state NMR to distinguish polymorphism from disorder.

- Energy Calculations : Density Functional Theory (DFT) models (e.g., Gaussian) predict stable polymorphs by minimizing lattice energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.